molecular formula C21H16ClN3O3S2 B12212449 N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B12212449
M. Wt: 458.0 g/mol
InChI Key: BTHXBECLSOJRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a 1,3,4-thiadiazole ring, a naphthalene moiety, and a sulfonyl group

Preparation Methods

The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Sulfonylation: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.

    Final Step: The sulfonyl chloride is reacted with 2-(naphthalen-1-yl)acetamide to yield the final product.

Chemical Reactions Analysis

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Common Reagents: Common reagents include chlorosulfonic acid, hydrazine, and carbon disulfide.

    Major Products: The major products depend on the specific reaction conditions but can include derivatives with modified functional groups.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(naphthalen-1-yl)acetamide can be compared with other similar compounds:

Properties

Molecular Formula

C21H16ClN3O3S2

Molecular Weight

458.0 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H16ClN3O3S2/c22-17-10-8-14(9-11-17)13-30(27,28)21-25-24-20(29-21)23-19(26)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,23,24,26)

InChI Key

BTHXBECLSOJRJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.